molecular formula C12H15F3N2 B7936802 N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine

N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine

Cat. No.: B7936802
M. Wt: 244.26 g/mol
InChI Key: UDGKFPMPCZTXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine is an organic compound with the molecular formula C9H10F3N. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzylamine moiety. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine involves the reaction of benzyl chloride with N-methyl-N-(4-(trifluoromethyl)benzyl)amine under appropriate conditions . The reaction typically requires a base such as potassium carbonate and a solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as distillation or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, including continuous flow synthesis. This method allows for better control over reaction conditions and yields higher quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(4-(trifluoromethyl)benzyl)amine
  • 4-(trifluoromethyl)benzylamine
  • N-methyl-1-(4-(trifluoromethyl)phenyl)methanamine

Uniqueness

N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine stands out due to its azetidine ring, which imparts unique steric and electronic properties. This structural feature differentiates it from other similar compounds and enhances its utility in various research applications.

Properties

IUPAC Name

N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c1-17(11-6-16-7-11)8-9-2-4-10(5-3-9)12(13,14)15/h2-5,11,16H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGKFPMPCZTXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(F)(F)F)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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